Everolimus Ring-Opening Impurity

Description

IUPAC Nomenclature and Molecular Formula

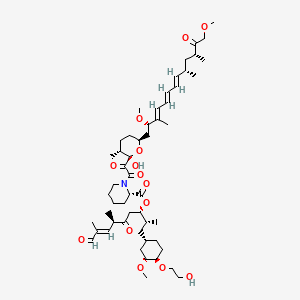

The this compound possesses a complex molecular structure characterized by the absence of the macrocyclic lactone ring present in the parent compound. The compound exists in multiple isomeric forms, with two primary Chemical Abstracts Service registry numbers representing different structural variants. The first variant, designated with Chemical Abstracts Service number 1708118-13-1, carries the systematic International Union of Pure and Applied Chemistry nomenclature as (S)-(2R,3S,6R,E)-1-((1S,3R,4R)-4-(2-Hydroxyethoxy)-3-methoxycyclohexyl)-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl 1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trien-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylate.

The second major isomeric variant, identified by Chemical Abstracts Service number 1062122-63-7, represents the Everolimus 19-ene Open-Ring form and bears the International Union of Pure and Applied Chemistry designation as (2S)-1-[(2R,3R,6S)-2-Hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyltetrahydro-2H-pyran-2-ylacetyl]piperidine-2-carboxylic acid. Both variants share the identical molecular formula C₅₃H₈₃NO₁₄ and possess a molecular weight of 958.2 grams per mole, indicating that they represent stereochemical or geometric isomers rather than constitutional isomers.

The molecular composition reveals a high degree of structural complexity, containing 53 carbon atoms, 83 hydrogen atoms, one nitrogen atom, and 14 oxygen atoms. This composition reflects the retention of most functional groups from the parent everolimus molecule while exhibiting the characteristic ring-opening modification that distinguishes this impurity class. The presence of multiple chiral centers and double bonds contributes to the potential for various stereoisomeric forms, which necessitates careful analytical characterization to distinguish between different variants.

Stereochemical Configuration and Isomeric Variants

The stereochemical complexity of this compound stems from the presence of multiple asymmetric carbon centers inherited from the parent everolimus structure. The ring-opening process preserves most of the original stereochemical configurations while introducing new geometric possibilities around the opened ring region. The impurity exists as a mixture of isomers, with the predominant forms being the (19E) and (19Z) geometric isomers, which differ in the configuration around the double bond formed during the ring-opening process.

The stereochemical designation (2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R) for the major isomeric form indicates the specific spatial arrangement of substituents around each chiral center and double bond. This configuration is critical for understanding the impurity's physical properties, analytical behavior, and potential biological activity. The retention of absolute stereochemistry at most centers ensures that the impurity maintains structural similarity to the parent compound while exhibiting distinct chromatographic and spectroscopic characteristics.

Advanced analytical studies have revealed that the ring-opening impurity can exist as both acid and ester forms, depending on the specific degradation pathway and conditions. The acid form represents the complete hydrolysis product, while intermediate forms may retain some ester linkages. This structural diversity necessitates comprehensive analytical methods capable of detecting and quantifying all relevant isomeric variants within pharmaceutical formulations.

The formation of stereoisomeric variants is influenced by reaction conditions during synthesis or degradation, including temperature, pH, and the presence of catalytic species. Under acidic conditions, the ring-opening process tends to favor specific stereochemical outcomes, while alkaline conditions may promote different isomeric distributions. Understanding these relationships is crucial for predicting and controlling impurity formation during pharmaceutical manufacturing processes.

Comparative Structural Analysis with Parent Compound Everolimus

The structural relationship between this compound and its parent compound everolimus provides crucial insights into the degradation pathways and structural requirements for biological activity. Everolimus, bearing the International Union of Pure and Applied Chemistry name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, contains a 31-membered macrocyclic lactone ring that is absent in the ring-opening impurity.

The most significant structural difference lies in the cleavage of the lactone bond between carbon-1 and the carboxylic acid group, which converts the cyclic structure into an open-chain configuration. This transformation results in the formation of a free carboxylic acid group and a hydroxyl group at the sites of bond cleavage. The ring-opening process preserves the complex polyketide backbone, maintaining the characteristic alternating pattern of methyl substituents, double bonds, and oxygen-containing functional groups that define the rapamycin family of compounds.

Comparative molecular modeling studies have demonstrated that the ring-opening significantly alters the three-dimensional conformation of the molecule. While everolimus adopts a relatively rigid macrocyclic structure that facilitates binding to the FK506 Binding Protein-12 (FKBP-12) receptor complex, the ring-opening impurity exhibits increased conformational flexibility due to the absence of the constraining lactone ring. This conformational change is directly responsible for the dramatically reduced biological activity observed for the ring-opening impurity compared to the parent compound.

The retention of key functional groups, including the hydroxyethyl side chain, methoxy substituents, and the complex polyene system, ensures that the impurity maintains chemical stability similar to everolimus while exhibiting distinct physical and analytical properties. These preserved structural elements allow for the development of selective analytical methods that can distinguish between the parent compound and its ring-opening impurity.

Nuclear Magnetic Resonance and Mass Spectrometric Profiling Strategies

The analytical characterization of this compound relies heavily on advanced Nuclear Magnetic Resonance spectroscopy and mass spectrometric techniques due to the compound's structural complexity and the need to distinguish it from related impurities and the parent compound. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, stereochemistry, and conformational behavior of the ring-opening impurity through analysis of proton and carbon-13 spectra.

One-dimensional proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the various functional groups present in the molecule. The spectrum typically exhibits complex multipicity patterns in the aliphatic region due to the numerous methyl substituents and the polyketide backbone. The absence of signals corresponding to the intact lactone ring serves as a key diagnostic feature for distinguishing the ring-opening impurity from the parent everolimus compound. Critical spectral regions include the vinyl proton signals from the polyene system, methoxy group singlets, and the characteristic patterns from the cyclohexyl ring system.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, provide essential connectivity information for structural elucidation. These experiments enable the assignment of individual carbon and proton signals to specific positions within the molecule and confirm the stereochemical configuration around double bonds and chiral centers. The correlation patterns observed in these spectra serve as fingerprints for identifying and quantifying the ring-opening impurity in complex mixtures.

Mass spectrometric analysis employs electrospray ionization coupled with tandem mass spectrometry for sensitive detection and structural characterization. The fragmentation patterns observed during collision-induced dissociation provide detailed structural information and enable the differentiation of isomeric variants. The molecular ion typically appears as sodium or potassium adducts due to the poor ionization efficiency of the neutral molecule in positive ion mode. Characteristic fragment ions result from the loss of specific functional groups, including the hydroxyethyl side chain, methoxy groups, and segments of the polyketide backbone.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable the detection of the ring-opening impurity at trace levels in pharmaceutical formulations. The combination of accurate mass data with characteristic fragmentation patterns allows for unambiguous identification even in the presence of multiple related impurities. Liquid chromatography coupled with high-resolution tandem mass spectrometry represents the gold standard for quantitative analysis of this compound in pharmaceutical quality control applications.

| Analytical Parameter | Nuclear Magnetic Resonance Spectroscopy | Mass Spectrometry |

|---|---|---|

| Detection Limit | 0.1-1.0% w/w | 0.01-0.1% w/w |

| Structural Information | Complete connectivity and stereochemistry | Molecular weight and fragmentation patterns |

| Sample Requirements | 1-10 mg | 0.1-1.0 mg |

| Analysis Time | 30-60 minutes | 10-20 minutes |

| Quantitative Accuracy | ±5-10% | ±2-5% |

The development of validated analytical methods requires careful optimization of instrumental parameters and sample preparation procedures. High-performance liquid chromatography with ultraviolet detection at 280 nanometers provides a robust platform for routine quantitative analysis, while more sophisticated techniques are reserved for structural confirmation and method development applications. The relative response factor for the ring-opening impurity compared to everolimus has been established as 1.25, enabling accurate quantitative determinations in pharmaceutical formulations.

Advanced analytical strategies incorporate stability-indicating methodology to ensure that degradation products do not interfere with the accurate quantification of the ring-opening impurity. Forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments, demonstrate the analytical method's ability to separate and quantify the ring-opening impurity in the presence of other degradation products. These studies reveal that the ring-opening impurity is relatively stable under most conditions but can undergo further degradation under severe oxidative stress.

Properties

IUPAC Name |

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYZQBWTMLODNQ-CTQWDHTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Systems

Optimal degradation occurs in polar aprotic solvents like THF, which stabilize ionic intermediates during ring opening. Elevated temperatures (60°C) enhance reaction kinetics, reducing the reaction time from 6 hours to 2 hours. Comparative studies show that aqueous acidic conditions (pH < 3) favor hydrolysis over oxidative pathways.

Catalytic Agents

ZnCl₂ demonstrates superior catalytic efficiency compared to other Lewis acids (e.g., FeCl₃ or AlCl₃), as evidenced by a 95% yield of the impurity in THF. The table below summarizes key reaction parameters:

| Parameter | Acid Hydrolysis | ZnCl₂ Catalysis |

|---|---|---|

| Solvent | Aqueous HCl | THF |

| Temperature (°C) | 60 | 60 |

| Reaction Time (h) | 0.5 | 2 |

| Degradation Yield (%) | 7.02 | 95.0 |

Purification and Isolation Techniques

Chromatographic Separation

The crude reaction mixture is purified via reversed-phase HPLC using a C₁₈ column (100 × 4.6 mm, 5 µm) and a mobile phase of acetate buffer (pH 6.5):acetonitrile (50:50 v/v). The impurity elutes at a retention time (Rt) of 3.110 minutes, distinct from everolimus (Rt = 4.2 minutes).

Crystallization

Fractional crystallization from a dichloromethane:hexane (1:3) system yields the impurity as a white crystalline solid with a melting point of 118–121°C.

Analytical Characterization

High-Performance Liquid Chromatography

A validated HPLC method quantifies the impurity with a linear range of 25–150 µg/mL (R² = 0.999). The limit of detection (LOD) and quantification (LOQ) are 0.036 µg/mL and 0.109 µg/mL, respectively.

Spectroscopic Confirmation

-

Mass Spectrometry (MS): ESI-MS ([M+H]⁺) shows a molecular ion peak at m/z 958.2, consistent with the molecular formula C₅₃H₈₃NO₁₄.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 5.78 (d, J = 10.2 Hz, H-15) and δ 3.98 (s, OCH₃).

Comparative Analysis of Preparation Methods

The ZnCl₂-catalyzed method offers higher yields (95%) compared to acid hydrolysis (7.02%) but requires specialized equipment for anhydrous conditions. Oxidative degradation, while less efficient, mimics real-world storage conditions, making it relevant for stability studies. Regulatory guidelines mandate impurity levels below 0.15% in final drug products, underscoring the need for robust synthesis and detection protocols .

Chemical Reactions Analysis

Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:

Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Stability and Degradation Studies

The everolimus ring-opening impurity serves as a critical reference point for understanding the chemical stability and degradation pathways of everolimus. Researchers utilize this impurity to:

- Investigate Degradation Mechanisms : Understanding how everolimus degrades under various conditions helps in optimizing storage and formulation processes. Studies have shown that environmental factors such as temperature, light, and pH significantly influence the stability of everolimus and its impurities .

- Quality Control in Pharmaceutical Development : The identification and quantification of ring-opening impurities are essential for maintaining drug quality. Regulatory agencies require detailed analysis of degradation products to ensure safety and efficacy in pharmaceutical formulations .

Pharmacological Research

This compound has been studied for its potential pharmacological effects, which include:

- Synergistic Effects with Other Drugs : Research indicates that the presence of this compound may affect the pharmacodynamics of other therapeutic agents. For instance, studies have shown that combining everolimus with vinorelbine can enhance anti-tumor efficacy in certain cancer models .

- Adverse Effect Monitoring : The impurity's role in contributing to adverse effects associated with everolimus treatment is an area of active investigation. Data mining from adverse event reports has highlighted unexpected reactions that may be linked to impurities, including the ring-opening variant .

Case Studies and Clinical Applications

Several case studies illustrate the implications of this compound in clinical settings:

- Efficacy in Cancer Treatment : A study involving patients with advanced gastroenteropancreatic neuroendocrine tumors demonstrated that monitoring impurities, including the ring-opening variant, can provide insights into treatment responses and safety profiles .

- Adverse Event Analysis : A disproportionality analysis of adverse events related to everolimus revealed significant associations with specific organ systems. Understanding the role of impurities like the ring-opening variant could lead to better management strategies for these adverse events .

Table of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Everolimus Ring-Opening Impurity is similar to that of Everolimus. It binds to its protein receptor FKBP12, which directly interacts with the mammalian target of rapamycin complex 1 (mTORC1). This interaction inhibits the downstream signaling of mTORC1, leading to the inhibition of cell growth and proliferation. The impurity may also affect other molecular targets and pathways involved in cellular metabolism and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Everolimus

Rapamycin (Sirolimus)

- Key Differences: Rapamycin lacks the 2-hydroxyethyl ether substitution at the C40 position, which is present in everolimus. Binding Affinity: Rapamycin shows lower binding affinity to FKBP12 (docking score: -10.37 kcal/mol vs. everolimus: -11.86 kcal/mol) .

Temsirolimus

- Key Differences :

Asiaticoside and Asiatic Acid

- Structural Similarity: Both triterpenoids share a macrolide-like structure.

- Binding Affinity: Asiaticoside exhibits comparable docking scores to everolimus (-11.98 kcal/mol vs.

Functional Analogs (mTOR Inhibitors)

Natural Compounds (Curcumin, Resveratrol, EGCG)

Pharmacological and Clinical Comparisons

Pharmacodynamic Profiles

Clinical Efficacy in Oncology

Biological Activity

Everolimus, a semisynthetic derivative of sirolimus, is widely used as an immunosuppressant and in cancer therapy. Its efficacy stems from its ability to inhibit the mammalian target of rapamycin (mTOR) pathway, crucial for cell growth and proliferation. However, during its formulation and storage, everolimus can degrade into various impurities, one of which is the Everolimus Ring-Opening Impurity (also known as Everolimus 19-ene Open Ring Impurity). This article explores the biological activity of this impurity, its formation mechanisms, and implications for drug stability and efficacy.

Chemical Structure and Formation

The this compound is characterized by the absence of the macrocyclic lactone ring that is integral to everolimus's pharmacological activity. The formation of this impurity typically occurs through hydrolytic reactions leading to the cleavage of the lactone ring. Factors influencing this degradation include:

- pH levels

- Temperature

- Moisture content

These conditions can significantly affect the stability of everolimus formulations, potentially leading to reduced therapeutic efficacy due to the presence of this impurity .

Biological Activity

Research indicates that the biological activity of this compound is markedly lower than that of everolimus itself. It has been reported to exhibit up to 100 times less biological activity compared to everolimus. This diminished activity suggests that while the impurity may be present in pharmaceutical formulations, it does not contribute substantially to the drug's intended therapeutic effects .

Everolimus functions by binding to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTORC1 signaling pathways. This inhibition leads to decreased cell cycle progression and angiogenesis . In contrast, the ring-opening impurity lacks this mechanism due to its structural differences, resulting in negligible immunosuppressive or anti-cancer properties.

Research Findings and Case Studies

Several studies have investigated the implications of this compound on drug formulations:

- Stability Studies : Research has shown that the degradation pathways of everolimus can be influenced by storage conditions. For instance, formulations stored under higher humidity levels exhibited increased levels of ring-opening impurities, highlighting the need for stringent storage conditions .

- Analytical Methods : Advanced analytical techniques such as near-infrared spectroscopy (NIR) have been employed to detect and quantify everolimus impurities effectively. These methods allow for real-time monitoring during drug formulation processes, ensuring higher quality control .

- Clinical Implications : Clinical studies have noted that impurities like the this compound can affect patient outcomes indirectly by altering the pharmacokinetics and pharmacodynamics of everolimus formulations. Monitoring these impurities is essential for maintaining therapeutic efficacy and safety in clinical settings .

Data Table: Comparison of Everolimus and Its Ring-Opening Impurity

| Feature | Everolimus | This compound |

|---|---|---|

| Chemical Structure | Contains macrocyclic lactone ring | Lacks macrocyclic lactone ring |

| Biological Activity | High (mTOR inhibitor) | Low (up to 100x less than everolimus) |

| Mechanism of Action | Inhibits mTORC1 via FKBP-12 complex | No significant mechanism identified |

| Stability Factors | Sensitive to pH, temperature, moisture | Formed under similar conditions |

| Therapeutic Use | Immunosuppressant & anti-cancer | Not used therapeutically |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Everolimus Ring-Opening Impurity in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as per pharmacopeial standards. The impurity is quantified using relative response factors (RRFs) derived from validated reference standards. For example, the RRF for this compound is 1.25, and its acceptance threshold is ≤0.5% .

- Key Parameters :

- Column : C18 reverse-phase

- Detection : 278 nm

- Sample Preparation : Dissolve in acetonitrile/water (50:50 v/v)

- Validation : Linearity (R² ≥0.99), precision (%RSD <2%), and accuracy (90–110% recovery) .

Q. How do degradation studies (e.g., acid/base hydrolysis) inform the stability profile of Everolimus?

- Experimental Design :

- Stress Conditions : Expose Everolimus to 0.1N HCl (acidic), 0.1N NaOH (alkaline), and oxidative (3% H₂O₂) environments at 40°C for 24–72 hours.

- Analysis : Monitor impurity formation via HPLC. The Ring-Opening Impurity is predominant under alkaline conditions due to lactone ring hydrolysis .

- Significance : Identifies critical degradation pathways, guiding formulation strategies (e.g., pH-stabilized excipients).

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between preclinical and clinical batches of Everolimus?

- Data Contradiction Analysis :

- Root Cause : Variability in synthesis (e.g., reaction temperature, purification steps) or storage conditions (e.g., humidity).

- Mitigation :

Comparative Chromatography : Overlay impurity chromatograms from multiple batches to identify outlier peaks.

Mass Spectrometry (LC-MS/MS) : Confirm structural identity of unexpected impurities (e.g., cyclic hemiacetal derivatives) .

- Case Study : A 2016 study reported a 0.3% deviation in impurity levels between batches due to inconsistent drying protocols .

Q. What experimental strategies optimize the detection of low-abundance Ring-Opening Impurity in complex biological matrices?

- Methodological Advancements :

- Sample Enrichment : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities from plasma.

- Sensitivity Enhancement : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), achieving a limit of quantification (LOQ) of 0.01 ng/mL .

Data-Driven Challenges in Impurity Research

Q. How do researchers address conflicting data on the pharmacological impact of Everolimus impurities?

- Case Analysis :

- Contradiction : While in vitro studies suggest Ring-Opening Impurity has negligible mTOR inhibition (<1% activity vs. Everolimus), in vivo models show renal toxicity at >0.5% impurity levels .

- Resolution :

- Dose-Response Studies : Establish impurity toxicity thresholds using nephrotoxicity biomarkers (e.g., serum creatinine, TGF-β levels).

- Mechanistic Studies : Link impurity-induced oxidative stress to renal fibrosis via mTOR-independent pathways (e.g., ERK/MAPK activation) .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on Everolimus impurities?

- FINER Model :

- Feasible : Leverage existing HPLC/MS infrastructure.

- Novel : Investigate impurity interactions with non-mTOR targets (e.g., CYP3A4 enzymes).

- Ethical : Adhere to ICH Q3A guidelines for impurity reporting .

- PICOT Framework :

- Population : Metastatic renal cell carcinoma patients.

- Intervention : Everolimus with ≤0.5% Ring-Opening Impurity.

- Outcome : Progression-free survival vs. impurity-associated toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.